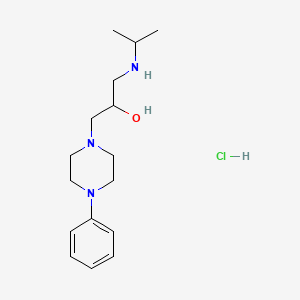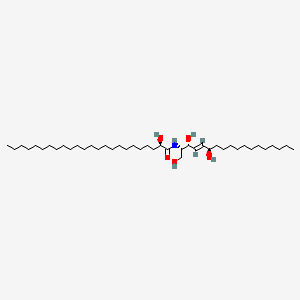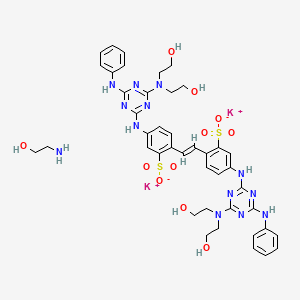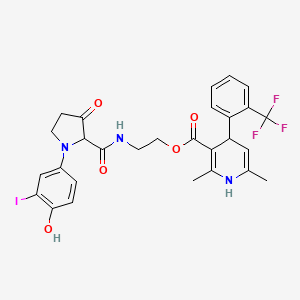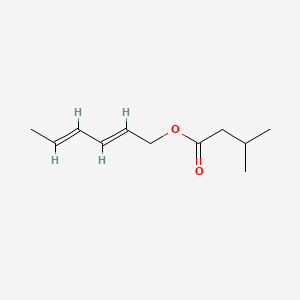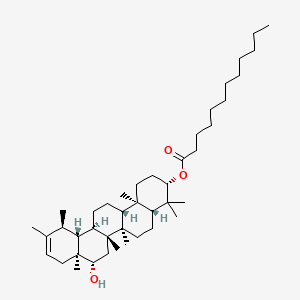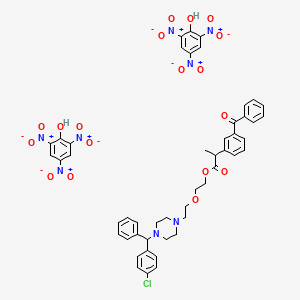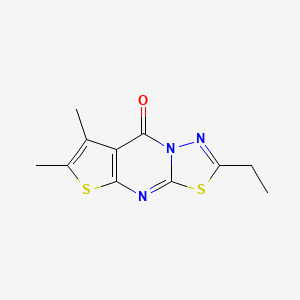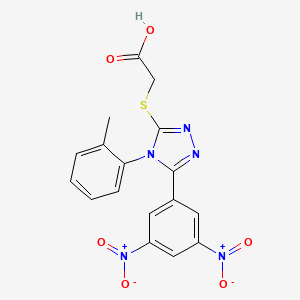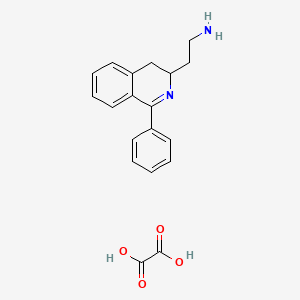
oxalic acid;2-(1-phenyl-3,4-dihydroisoquinolin-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid;2-(1-phenyl-3,4-dihydroisoquinolin-3-yl)ethanamine is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often found in natural alkaloids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;2-(1-phenyl-3,4-dihydroisoquinolin-3-yl)ethanamine typically involves the use of isoquinoline derivatives as starting materials. One common method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine with a carbonyl compound in the presence of a dehydrating agent like phosphorus oxychloride . Another method is the Pictet-Spengler reaction, where β-arylethylamine reacts with an aldehyde or ketone under acidic conditions to form the isoquinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Bischler-Napieralski reaction is often preferred for its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic acid;2-(1-phenyl-3,4-dihydroisoquinolin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinolines, and various substituted isoquinolines .
Applications De Recherche Scientifique
Oxalic acid;2-(1-phenyl-3,4-dihydroisoquinolin-3-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of oxalic acid;2-(1-phenyl-3,4-dihydroisoquinolin-3-yl)ethanamine involves its interaction with various molecular targets. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: A simpler structure with similar biological activities.
Tetrahydroisoquinoline: A reduced form with different chemical properties.
1,2,3,4-Tetrahydroisoquinoline: Another derivative with distinct biological activities
Uniqueness
Oxalic acid;2-(1-phenyl-3,4-dihydroisoquinolin-3-yl)ethanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the isoquinoline ring with the phenyl and ethanamine groups makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
83658-20-2 |
|---|---|
Formule moléculaire |
C19H20N2O4 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
oxalic acid;2-(1-phenyl-3,4-dihydroisoquinolin-3-yl)ethanamine |
InChI |
InChI=1S/C17H18N2.C2H2O4/c18-11-10-15-12-14-8-4-5-9-16(14)17(19-15)13-6-2-1-3-7-13;3-1(4)2(5)6/h1-9,15H,10-12,18H2;(H,3,4)(H,5,6) |
Clé InChI |
YNULUOLWEGUGNN-UHFFFAOYSA-N |
SMILES canonique |
C1C(N=C(C2=CC=CC=C21)C3=CC=CC=C3)CCN.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


